molecular formula C20H21N3O3S B10992134 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10992134
M. Wt: 383.5 g/mol
InChI Key: QVQPJCLUSFIJMM-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is an indole-based carboxamide derivative characterized by a unique 1,2-thiazinan-1,1-dioxide substituent attached to the phenyl ring at the 3-position. The 1,1-dioxido-thiazinan group introduces both polar and steric features, which may influence solubility, binding affinity, and metabolic stability compared to other indole derivatives. Structural confirmation of such compounds typically employs single-crystal X-ray diffraction (as seen in related studies) , supported by spectroscopic methods like NMR and mass spectrometry.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-22-11-9-15-13-16(7-8-19(15)22)20(24)21-17-5-4-6-18(14-17)23-10-2-3-12-27(23,25)26/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,21,24)

InChI Key

QVQPJCLUSFIJMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a sulfonamide with a suitable aldehyde or ketone can yield the thiazinane ring.

    Indole Synthesis: The indole moiety can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the thiazinane derivative with the indole derivative. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the nitrogen atoms, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide exhibit significant anticancer properties. For instance:

  • Structure Activity Relationship (SAR) : Studies have shown that the thiazole ring and the indole moiety contribute to the cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2) .
  • Comparative Analysis : In a study involving thiazole-bearing heterocycles, compounds with similar structures demonstrated promising anticancer potential with IC50 values ranging from 10–30 µM .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. Analogues of thiazole integrated into other frameworks have shown efficacy in reducing seizure activity in animal models .

Antimicrobial Properties

The thiazolidinone derivatives related to this compound have been investigated for their antimicrobial properties. These derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential as therapeutic agents .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as substituted indoles and thiazolidinones.
  • Reactions : Common reactions include cyclization and coupling reactions facilitated by strong bases like sodium hydride in solvents such as dimethylformamide (DMF). The reaction conditions are optimized for high yield and purity .
  • Purification Techniques : After synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the desired product effectively.

Study on Anticancer Activity

A notable study focused on a series of thiazole derivatives that included the compound . The results indicated a strong correlation between structural modifications and biological activity, particularly against glioblastoma U251 cells .

CompoundIC50 (µM)Cell Line
Compound A18.4MCF-7
Compound B23.30A549
This compoundTBDTBD

Anticonvulsant Study

In another investigation, thiazolidinone derivatives were tested for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Compounds structurally related to this compound showed significant protective effects against seizures .

Mechanism of Action

The mechanism by which N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the thiazinane ring can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole-based carboxamides, focusing on substituent effects, synthetic yields, and physicochemical properties. Data are derived from published analogs ().

Key Structural and Functional Differences:

Substituent Chemistry: The target compound’s 1,2-thiazinan-1,1-dioxide group introduces a sulfone moiety, which increases polarity (lower logP) compared to hydroxybenzyl (Compound 14–15) or aminopropyl (Compound 40) substituents. This could enhance aqueous solubility but may reduce membrane permeability . Compounds with piperazine/piperidine groups (e.g., Compound 15) exhibit basic nitrogen atoms that improve solubility via protonation at physiological pH, a feature absent in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling of 1,2-thiazinan-1,1-dioxide with the indole-carboxamide core.

Thermal Stability :

  • Melting points for hydroxybenzyl-substituted analogs (e.g., Compound 15: 289°C) indicate high crystallinity, possibly due to hydrogen bonding. The target compound’s sulfone group may similarly promote intermolecular interactions, though direct data are lacking.

Biological Implications :

  • While activity data for the target compound are unavailable, analogs like TAK632 () demonstrate that indole-based carboxamides can target kinase dimerization. The thiazinan group’s rigidity might influence binding to asymmetric protein pockets, analogous to BRAF inhibitors .

Research Findings and Implications

  • Structural Uniqueness: The 1,1-dioxido-thiazinan group distinguishes the target compound from hydroxybenzyl or piperazine-containing analogs, offering a novel scaffold for targeting sulfone-sensitive enzymes or receptors.
  • Synthetic Feasibility : Moderate yields in related compounds suggest that optimizing coupling conditions (e.g., solid-phase synthesis or catalyst use) could improve the target’s accessibility.
  • Hypothetical Activity : Based on BRAF inhibitor studies (), the indole core’s planar structure and substituent flexibility may allow dual binding modes in dimeric protein targets, though experimental validation is required.

Biological Activity

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring and an indole moiety, which are known for their diverse biological activities. The molecular formula is C21H22N3O3SC_{21}H_{22}N_3O_3S, with a molecular weight of approximately 373.45 g/mol. The presence of functional groups in the structure suggests various potential applications in pharmacology.

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : Known for its role in various biological processes, including modulation of neurotransmitter systems and anti-cancer activity.
  • Thiazinane Ring : This structure has been associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic activity against various cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range against human carcinoma cells. For example, derivatives with similar structures have demonstrated IC50 values as low as 0.86 µM against cyclin-dependent kinases (CDKs) .
CompoundCell LineIC50 (µM)
This compoundHeLa~5.11
Similar Indole DerivativeHCT1160.37 - 0.96
Similar Indole DerivativeNCI-H460~0.86

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor of specific enzymes involved in cancer progression:

  • PTPase Inhibition : Similar compounds have been reported to inhibit protein tyrosine phosphatases (PTPs), specifically PTP-1B, which is implicated in cancer cell signaling pathways .

Study on Antiproliferative Activity

A study evaluating a series of indole derivatives, including those structurally related to this compound, demonstrated significant antiproliferative activity across multiple cancer cell lines:

  • Methodology : The antiproliferative effects were assessed using the Sulforhodamine B assay across three pancreatic cancer cell lines (SUIT-2, Capan-1, and Panc-1).
Cell LineCompound TestedIC50 (µM)
SUIT-29c5.5
Capan-19l10.26
Panc-19e10.26

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